molecular formula C7H8O B100855 (1R,4R)-bicyclo[2.2.1]hept-5-en-2-one CAS No. 16346-63-7

(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B100855
CAS No.: 16346-63-7
M. Wt: 108.14 g/mol
InChI Key: HUQXEIFQYCVOPD-RITPCOANSA-N
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Description

“(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one” is a chiral bicyclic ketone characterized by a norbornene framework with a ketone group at the 2-position and a double bond at the 5-position. Its stereochemistry is defined by the (1R,4R) configuration, which significantly influences its reactivity and interactions in asymmetric synthesis and materials science. The compound serves as a versatile precursor in organic synthesis due to its rigid bicyclic structure and the electron-deficient nature of the enone system, enabling participation in Diels-Alder reactions and other cycloadditions . Its absolute configuration was unambiguously determined via X-ray crystallography of its chlorinated amide precursor, confirming the (1R,2R,4R) configuration for the (+)-enantiomer .

Properties

CAS No.

16346-63-7

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m1/s1

InChI Key

HUQXEIFQYCVOPD-RITPCOANSA-N

SMILES

C1C2CC(=O)C1C=C2

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1C=C2

Canonical SMILES

C1C2CC(=O)C1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by dehydration . The reaction conditions typically include heating the reactants in an inert solvent such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of bicyclo[2.2.1]hept-5-en-2-one often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are used to facilitate the reaction, and the process is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Grignard reagents, organolithium compounds, inert atmosphere.

Major Products

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid This derivative replaces the ketone with a carboxylic acid group. The carboxylic acid exhibits distinct hydrogen-bonding capabilities, enhancing its solubility in polar solvents compared to the ketone. It is widely used in polymer chemistry, such as in the synthesis of norbornene-based esters for surface functionalization .
  • Exo vs. Endo Isomers
    The exo-carboxylic acid isomer (e.g., octyl(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate) demonstrates higher reactivity in esterification reactions due to reduced steric hindrance, whereas the endo isomer is sterically shielded, affecting its kinetic behavior in interfacial reactions .

Azabicyclo Derivatives

  • (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one Substituting a carbon with nitrogen introduces a lactam structure, altering electronic properties. This compound, known as Vince lactam, is a key intermediate in antiviral drug synthesis. Its dipole moment and hydrogen-bonding capacity differ markedly from the ketone, impacting its biological activity .

Substituent Effects on Reactivity

Halogenated Derivatives

  • rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene
    The bromomethyl group enhances electrophilicity, making this compound a potent alkylating agent. Its melting point and stability are lower than the parent ketone due to increased molecular weight and halogen-induced strain .
  • Pentachloro-Substituted Derivatives
    Compounds like (1R,4R,5R,7S)-1,2,3,4,7-pentachloro-7-methylbicyclo[2.2.1]hept-2-ene exhibit extreme electron deficiency, enabling unique radical reactions. Their steric bulk and electron-withdrawing effects contrast with the ketone’s moderate electrophilicity .

Methylene-Substituted Ketones

  • (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one The addition of methylene groups at the 5- and 6-positions creates a conjugated dienone system, shifting UV absorption maxima and enhancing reactivity in photochemical reactions compared to the parent ketone .

Stereochemical and Configurational Comparisons

  • Biperiden (Pharmaceutical Derivative) The drug biperiden incorporates the (1R,4R)-bicyclo[2.2.1]hept-5-en-2-yl moiety linked to a piperidine-propanol chain. Its anticholinergic activity is highly stereospecific; the (1R,4R) configuration is critical for binding to muscarinic receptors, illustrating the pharmacological importance of the core structure .
  • Camphor-Derived Analogues
    Compounds like (1R,4R)-7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide retain the bicyclic framework but introduce methyl groups and amide functionalities, altering lipophilicity and catalytic performance in reactions like the benzoin condensation .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Group Key Property/Application Reference
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-one C$7$H$8$O 108.14 Ketone Chiral catalyst precursor
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one C$6$H$7$NO 109.12 Lactam Antiviral intermediate
rel-(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene C$8$H${11}$Br 187.08 Bromoalkene Alkylating agent
Biperiden C${21}$H${29}$NO 311.47 Alcohol/Amine Anticholinergic drug

Table 2: Reactivity in IEDDA Reactions

Compound Reaction Rate (k, M$^{-1}$s$^{-1}$) Isomer Type Application Reference
exo-(1R,2S,4R)-norbornene ester 0.45 Exo Surface functionalization
endo-(1R,2R,4R)-norbornene ester 0.12 Endo Polymer modification

Research Findings

  • Absolute Configuration Determination : X-ray analysis of (1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide confirmed the (+)-enantiomer’s configuration, enabling stereocontrolled synthesis of the ketone .
  • Synthetic Utility : The ketone’s derivatives are pivotal in synthesizing 5-exo-bicyclo[2.1.1]hexan-2-one derivatives via hydride addition, demonstrating its role in accessing strained ring systems .
  • Spectroscopic Properties : Circular dichroism studies reveal distinct Cotton effects for this compound, correlating with its rigid chiral environment .

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